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molecular formula C7H16O2 B046473 Propionaldehyde diethyl acetal CAS No. 4744-08-5

Propionaldehyde diethyl acetal

Cat. No. B046473
M. Wt: 132.2 g/mol
InChI Key: MBNMGGKBGCIEGF-UHFFFAOYSA-N
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Patent
US07553863B2

Procedure details

Into a 2-liter flask under nitrogen were added 586 g (3.96 moles) of triethyl orthoformate, 46 g (56 ml, 1 mole) of ethanol, and 16 g of ammonium nitrate. Over the course of one hour 232 g (4 moles) of propionaldehyde were added with stirring. An ice bath was used as necessary to keep maintain the mixture at 30-36° C. The mixture turned yellow orange after one-third of the propionaldehyde had been added. The mixture was stirred overnight at room temperature and then brought to pH 7.5±0.2 with 10% aqueous sodium carbonate (about 30 ml). The aqueous layer was decanted, and the organic layer was distilled over sodium carbonate at atmospheric pressure to produce 124 g (81.6%) of 1.
Quantity
586 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
232 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Yield
81.6%

Identifiers

REACTION_CXSMILES
[CH:1]([O:8][CH2:9][CH3:10])([O:5][CH2:6][CH3:7])OCC.[CH2:11](O)[CH3:12].[N+]([O-])([O-])=O.[NH4+].C(=O)CC>C(=O)([O-])[O-].[Na+].[Na+]>[CH2:9]([O:8][CH:1]([O:5][CH2:6][CH3:7])[CH2:11][CH3:12])[CH3:10] |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
586 g
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
56 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
16 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]
Step Two
Name
Quantity
232 g
Type
reactant
Smiles
C(CC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)=O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
33 (± 3) °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An ice bath was used
ADDITION
Type
ADDITION
Details
had been added
STIRRING
Type
STIRRING
Details
The mixture was stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The aqueous layer was decanted
DISTILLATION
Type
DISTILLATION
Details
the organic layer was distilled over sodium carbonate at atmospheric pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 124 g
YIELD: PERCENTYIELD 81.6%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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